molecular formula C7H7N5 B083974 2-(1H-tetrazol-1-yl)aniline CAS No. 14210-51-6

2-(1H-tetrazol-1-yl)aniline

Cat. No. B083974
CAS RN: 14210-51-6
M. Wt: 161.16 g/mol
InChI Key: SZZQSRGQFXNPLZ-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-1-yl)aniline is a chemical compound with the empirical formula C7H7N5. It has a molecular weight of 161.16 . This compound is a heterocyclic building block, and it is typically in the form of a solid .


Synthesis Analysis

The synthesis of 2-(1H-tetrazol-1-yl)aniline involves several steps. In one method, 1-(4-(1H-tetrazole-1-yl)phenyl)ethanone is synthesized from sodium azide and triethyl orthoformate. The first-generation dendrimer, 2,4,6-(tris(tetrazole-1-yl-(4-acetylphenyl))-1,3,5-triazine (G1), is generated from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction. Finally, 2,4,6-tris(tetrazol-1-yl-(4-phenyl(3-arylpropene-1-on-1-yl))-1,3,5-triazine (G2) dendrimers are prepared from G1 by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(1H-tetrazol-1-yl)aniline consists of a tetrazole ring attached to an aniline group. The tetrazole ring contains four nitrogen atoms and one carbon atom, while the aniline group contains a benzene ring with an attached amino group .


Chemical Reactions Analysis

The reactivity of 2-(1H-tetrazol-1-yl)aniline can vary depending on the nature of the starting amine. For instance, the introduction of a benzene ring with electron-donating substituents in the same position increases antimicrobial activity .


Physical And Chemical Properties Analysis

2-(1H-tetrazol-1-yl)aniline is a solid compound. It has a density of 1.4±0.1 g/cm3. The compound has a boiling point of 410.5±47.0 °C at 760 mmHg and a flash point of 231.2±16.5 °C .

Scientific Research Applications

Pharmaceutical Intermediate

2-(1H-tetrazol-1-yl)aniline is an important raw material used to prepare a variety of antibiotic drugs . It’s widely used as a pharmaceutical intermediate due to its unique chemical properties .

Coordination Chemistry

Researchers have found that 2-(1H-tetrazol-1-yl)aniline has excellent coordination properties . This makes it useful in the field of coordination chemistry, where it can form stable metallic compounds and molecular complexes .

Biochemistry

In biochemistry, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis . The presence of free N-H in the tetrazole ring contributes to the acidic nature of tetrazoles, forming both aliphatic and aromatic heterocyclic compounds .

Molecular Docking

Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The tetrazole nitrogen electron density results in the formation of many stable molecular complexes, making 2-(1H-tetrazol-1-yl)aniline useful in this field .

Synthesis of Tetrazole Derivatives

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . 2-(1H-tetrazol-1-yl)aniline can be used as a starting material for these syntheses .

Click Chemistry

Click chemistry is a chemical philosophy introduced by K. Barry Sharpless of The Scripps Research Institute, that describes chemistry tailored to generate substances quickly and reliably by joining small units together . 2-(1H-tetrazol-1-yl)aniline can be used in click chemistry approaches due to its reactivity .

properties

IUPAC Name

2-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZQSRGQFXNPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576045
Record name 2-(1H-Tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-tetrazol-1-yl)aniline

CAS RN

14210-51-6
Record name 2-(1H-Tetrazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14210-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Tetrazol-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3,4-tetrazol-1-yl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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